cis-Cyclohexane-1,4-diamine dihydrochloride
Overview
Description
cis-Cyclohexane-1,4-diamine dihydrochloride: is an organic compound with the molecular formula C6H14N2·2HCl. It is a white crystalline solid that is soluble in water. This compound is primarily used in the synthesis of various polymers and as a building block in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1,4-cyclohexanedione using a suitable catalyst such as RANEY® Ni.
Reductive Amination: Another method involves the reductive amination of 1,4-cyclohexanedione with ammonia in the presence of a reducing agent like sodium borohydride or hydrogen gas.
Industrial Production Methods: The industrial production of cis-cyclohexane-1,4-diamine dihydrochloride typically involves the catalytic hydrogenation of 1,4-cyclohexanedione followed by amination. The use of RANEY® Ni as a catalyst and ammonia as the aminating agent is common due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Cyclohexane-1,4-diamine dihydrochloride can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Cyclohexane derivatives.
Substitution: N-substituted cyclohexane derivatives
Scientific Research Applications
Chemistry:
- Used as a monomer in the synthesis of polyamides, polyimides, and polyureas .
- Acts as a ligand in coordination chemistry to form metal complexes .
Biology and Medicine:
- Investigated for its potential use in the synthesis of pharmaceutical compounds with anticancer properties .
- Used in the development of metal-based antitumor drugs .
Industry:
- Employed in the production of polymers and resins.
- Used as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of cis-cyclohexane-1,4-diamine dihydrochloride involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with biological molecules, potentially leading to therapeutic effects. The compound’s amino groups allow it to participate in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
trans-1,4-Diaminocyclohexane: Similar in structure but differs in the spatial arrangement of the amino groups.
1,2-Diaminocyclohexane: Contains amino groups at different positions on the cyclohexane ring.
N,N-dimethyl-cyclohexane-1,4-diamine: A derivative with methyl groups attached to the nitrogen atoms.
Uniqueness:
Properties
IUPAC Name |
cyclohexane-1,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-1-2-6(8)4-3-5;;/h5-6H,1-4,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWJXVMHLYPGPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737814 | |
Record name | Cyclohexane-1,4-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-79-1 | |
Record name | Cyclohexane-1,4-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,4-Cyclohexanediamine Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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